4-(methanesulfonamidomethyl)-N-[2-(thiophen-2-yl)ethyl]cyclohexane-1-carboxamide
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Overview
Description
4-(methanesulfonamidomethyl)-N-[2-(thiophen-2-yl)ethyl]cyclohexane-1-carboxamide is a complex organic compound that features a cyclohexane ring substituted with a methanesulfonamidomethyl group and a thiophen-2-yl ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(methanesulfonamidomethyl)-N-[2-(thiophen-2-yl)ethyl]cyclohexane-1-carboxamide typically involves multiple steps, including the formation of the cyclohexane ring, introduction of the methanesulfonamidomethyl group, and attachment of the thiophen-2-yl ethyl group. Common synthetic routes may involve:
Formation of the Cyclohexane Ring: This can be achieved through cyclization reactions using appropriate precursors.
Introduction of the Methanesulfonamidomethyl Group: This step often involves sulfonation reactions using reagents such as methanesulfonyl chloride.
Attachment of the Thiophen-2-yl Ethyl Group: This can be done through substitution reactions using thiophene derivatives and suitable catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(methanesulfonamidomethyl)-N-[2-(thiophen-2-yl)ethyl]cyclohexane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.
Substitution: Various nucleophiles or electrophiles in the presence of catalysts such as palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(methanesulfonamidomethyl)-N-[2-(thiophen-2-yl)ethyl]cyclohexane-1-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(methanesulfonamidomethyl)-N-[2-(thiophen-2-yl)ethyl]cyclohexane-1-carboxamide involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, altering their activity, and modulating biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-((5-(4-(diphenylamino)phenyl)thiophen-2-yl)methylene)malononitrile: A compound with similar thiophene-based structure used in organic solar cells.
4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b4,5-b′]dithiophene: Another thiophene derivative used in photocatalytic hydrogen evolution.
3-ethynyl-2-(thiophen-2-yl)benzo[b]thiophene: A thiophene-based compound used in drug and material discovery.
Uniqueness
4-(methanesulfonamidomethyl)-N-[2-(thiophen-2-yl)ethyl]cyclohexane-1-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-(methanesulfonamidomethyl)-N-(2-thiophen-2-ylethyl)cyclohexane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3S2/c1-22(19,20)17-11-12-4-6-13(7-5-12)15(18)16-9-8-14-3-2-10-21-14/h2-3,10,12-13,17H,4-9,11H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQTNKCCKRMKYKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1CCC(CC1)C(=O)NCCC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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